molecular formula C11H13FN2O B11811001 4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine

4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine

Cat. No.: B11811001
M. Wt: 208.23 g/mol
InChI Key: SEFUQWHMLANJEO-UHFFFAOYSA-N
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Description

4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol . This compound is part of the benzo[d]isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine typically involves the reaction of 4-fluorobenzoic acid with isobutylamine under specific conditions to form the desired product. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the isoxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the isobutyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

4-fluoro-N-(2-methylpropyl)-1,2-benzoxazol-3-amine

InChI

InChI=1S/C11H13FN2O/c1-7(2)6-13-11-10-8(12)4-3-5-9(10)15-14-11/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

SEFUQWHMLANJEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NOC2=C1C(=CC=C2)F

Origin of Product

United States

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